molecular formula C15H18N4O2 B6443821 4-methoxy-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine CAS No. 1235121-50-2

4-methoxy-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine

Cat. No. B6443821
CAS RN: 1235121-50-2
M. Wt: 286.33 g/mol
InChI Key: KRZXYAODYLODND-UHFFFAOYSA-N
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Description

“4-methoxy-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine” is a compound that belongs to the class of triazoles . Triazoles are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole compounds often involves the acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with methoxybenzoyl chlorides and further cyclization of the obtained acylderivatives . Another method involves using 1-benzyl-4-(2,4-difluorophenyl)-1H-1,2,3-triazole as a cyclometalating ligand .


Molecular Structure Analysis

Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .


Chemical Reactions Analysis

Triazole-based compounds have been used as cyclometalating ligands in the synthesis of cationic cyclometalated iridium (III) complexes . The redox and emission properties of these complexes can be fine-tuned by the different ligands .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can be determined using various spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR .

Future Directions

Triazoles will continue to be intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

properties

IUPAC Name

(4-methoxypiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-21-13-7-9-18(10-8-13)15(20)14-11-16-19(17-14)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZXYAODYLODND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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